3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic compound that has gained significance in various fields of research and industry due to its unique physical, chemical, and biological properties. This compound is part of the thiazole family, known for its diverse biological activities .
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It has been reported that a 2-aminothiazole derivative, which is structurally similar to this compound, remarkably affects mycobacterium tuberculosis energetics . This suggests that the compound may interact with its targets to disrupt their normal functioning, leading to changes in cellular energetics.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal signaling, and tumor growth.
Pharmacokinetics
The compound’s molecular weight is 34083, which is within the acceptable range for drug-like molecules. This suggests that the compound could potentially have favorable pharmacokinetic properties, including good absorption and distribution within the body.
Result of Action
Given its potential impact on mycobacterium tuberculosis energetics , it can be inferred that the compound may lead to disruption of normal cellular processes, potentially leading to cell death or inhibition of growth in the case of microbial targets.
Preparation Methods
The synthesis of 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide involves several steps. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with 4,5-dihydronaphtho[1,2-d]thiazol-2-amine under specific conditions . The reaction typically requires an organic solvent like dichloromethane and a base such as triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide can be compared with other thiazole derivatives such as:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also affects Mycobacterium tuberculosis energetics but has different physicochemical properties.
Sulfathiazole: Known for its antimicrobial properties, sulfathiazole is another thiazole derivative with a different mechanism of action.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Biological Activity
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of naphthothiazole derivatives. These compounds are characterized by their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthothiazole core fused with a benzamide moiety, makes it a subject of interest for researchers exploring therapeutic agents against various diseases.
Chemical Structure and Properties
The chemical formula for this compound is C16H14ClN2S. The presence of the chlorine atom and the naphthothiazole structure contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄ClN₂S |
Molecular Weight | 302.81 g/mol |
IUPAC Name | This compound |
CAS Number | [Not available] |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies have shown that compounds in the naphthothiazole class can inhibit cancer cell proliferation. Specific assays indicate that this compound may induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell survival and death.
- Antimicrobial Properties : Some derivatives of naphthothiazole have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes associated with disease processes, such as carbonic anhydrases involved in tumor growth and metastasis.
Case Study 1: Anticancer Properties
A study conducted on various naphthothiazole derivatives reported that this compound exhibited significant cytotoxic effects against human breast cancer cell lines (MCF-7). The compound was shown to induce cell cycle arrest and apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound has a minimum inhibitory concentration (MIC) similar to known antibiotics, suggesting potential as an antimicrobial agent.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells:
- Cell Cycle Regulation : By influencing cyclin-dependent kinases (CDKs), the compound can disrupt normal cell cycle progression.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in treated cancer cells.
Properties
IUPAC Name |
3-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-16-14-7-2-1-4-11(14)8-9-15(16)23-18/h1-7,10H,8-9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMAUMYWSDMWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.